molecular formula C19H21FN2O B5112093 (4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5112093
M. Wt: 312.4 g/mol
InChI Key: NAKVWTKVPMQYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of aryl-phenylketones This compound is characterized by the presence of a fluorophenyl group and a phenethylpiperazino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-phenethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the phenethylpiperazino moiety contributes to its overall biological activity. The compound may modulate various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • (4-Fluorophenyl)(piperidino)methanone
  • (4-Fluorophenyl)(4-(trifluoromethyl)phenyl)methanone

Uniqueness

(4-FLUOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to the presence of both a fluorophenyl group and a phenethylpiperazino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in the design of new therapeutic agents .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-8-6-17(7-9-18)19(23)22-14-12-21(13-15-22)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVWTKVPMQYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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